molecular formula C8H5BrCl3NO B11940626 Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- CAS No. 30403-31-7

Acetamide, N-(4-bromophenyl)-2,2,2-trichloro-

Cat. No.: B11940626
CAS No.: 30403-31-7
M. Wt: 317.4 g/mol
InChI Key: UGJPWLNLVKYGLV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2,2-trichloroacetamide is an organic compound that features a bromine atom attached to a phenyl ring and a trichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromoaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of N-(4-bromophenyl)-2,2,2-trichloroacetamide follows similar synthetic routes but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure efficient mixing and temperature control, as well as the use of automated systems to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products are the substituted phenyl derivatives.

    Hydrolysis: The major products are 4-bromoaniline and trichloroacetic acid.

Scientific Research Applications

N-(4-bromophenyl)-2,2,2-trichloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The bromine atom and the trichloroacetamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

30403-31-7

Molecular Formula

C8H5BrCl3NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C8H5BrCl3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

UGJPWLNLVKYGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

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